BenchChemオンラインストアへようこそ!

6-Fluoro-7-methylquinolin-8-amine

Lipophilicity Drug-likeness Permeability prediction

6-Fluoro-7-methylquinolin-8-amine (CAS 1420791-63-4, PubChem CID is a di-substituted 8-aminoquinoline featuring a fluorine atom at the C6 position and a methyl group at the C7 position of the quinoline scaffold. Its molecular formula is C₁₀H₉FN₂, with a molecular weight of 176.19 g/mol, a computed XLogP3 of 2.0, a topological polar surface area (TPSA) of 38.9 Ų, and a hydrogen bond acceptor count of 3.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B11910595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methylquinolin-8-amine
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CC=NC2=C1N)F
InChIInChI=1S/C10H9FN2/c1-6-8(11)5-7-3-2-4-13-10(7)9(6)12/h2-5H,12H2,1H3
InChIKeyYNVDULVQLPRSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-methylquinolin-8-amine: Structural Identity, Physicochemical Baseline, and Procurement-Grade Characterization


6-Fluoro-7-methylquinolin-8-amine (CAS 1420791-63-4, PubChem CID 97036692) is a di-substituted 8-aminoquinoline featuring a fluorine atom at the C6 position and a methyl group at the C7 position of the quinoline scaffold. Its molecular formula is C₁₀H₉FN₂, with a molecular weight of 176.19 g/mol, a computed XLogP3 of 2.0, a topological polar surface area (TPSA) of 38.9 Ų, and a hydrogen bond acceptor count of 3 [1]. This precise substitution pattern distinguishes it from the unsubstituted 8-aminoquinoline core (XLogP3 1.8, TPSA 38.9 Ų, MW 144.17 g/mol) and from mono-substituted analogs such as 6-fluoroquinolin-8-amine (CAS 343-54-4) and 7-methylquinolin-8-amine (CAS 5470-82-6) [2]. The compound is commercially available at research-grade purities of ≥95%–98%, making it accessible as a building block for medicinal chemistry and agrochemical discovery programs . Critically, published quantitative biological activity data for this specific compound remain extremely limited; the evidence presented herein therefore relies on a combination of computed physicochemical differentiation, class-level structure-activity relationship (SAR) inferences from the broader 8-aminoquinoline family, and available vendor characterization data.

Why 6-Fluoro-7-methylquinolin-8-amine Cannot Be Generically Substituted by Other 8-Aminoquinolines


Generic interchange of 8-aminoquinoline analogs is chemically and pharmacologically unsound because even single-atom substitutions at the quinoline C6 and C7 positions produce quantifiable shifts in lipophilicity, electronic distribution, and steric topology that directly modulate target binding, metabolic susceptibility, and physicochemical handling properties. The target compound's C6-fluoro substituent increases electronegativity and metabolic oxidative stability compared to non-fluorinated analogs, while the C7-methyl group adds steric bulk and modestly elevates LogP relative to the unsubstituted 8-aminoquinoline core (XLogP3 2.0 vs. 1.8) [1][2]. In the broader 8-aminoquinoline class, fluorination at the quinoline ring has been shown to alter monoamine oxidase (MAO) inhibition potency by several orders of magnitude: for example, racemic primaquine inhibits MAO-B with an IC₅₀ of 106.75 µM, whereas 5-phenoxy-fluorinated analogs achieve IC₅₀ values as low as 150 nM, a >600-fold enhancement [3][4]. Although direct head-to-head data for 6-fluoro-7-methylquinolin-8-amine against specific comparators are not yet published, the combination of a C6 electron-withdrawing fluorine and a C7 electron-donating methyl group creates a uniquely polarized quinoline ring system that cannot be replicated by any single-substitution analog. Consequently, procurement decisions predicated on chemical interchangeability risk introducing uncontrolled variables into SAR campaigns, lead optimization workflows, and scale-up processes.

Quantitative Differentiation Evidence: 6-Fluoro-7-methylquinolin-8-amine vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison Against Unsubstituted 8-Aminoquinoline and Mono-Substituted Analogs

The computed XLogP3 of 6-fluoro-7-methylquinolin-8-amine is 2.0, compared to 1.8 for the unsubstituted 8-aminoquinoline core [1][2]. This +0.2 log unit increase, driven by the combined effect of the C7-methyl (lipophilic) and C6-fluoro (moderately lipophilic) substituents, represents a measurable shift in predicted membrane permeability. For reference, the mono-fluorinated analog 6-fluoroquinolin-8-amine (MW 162.16, CAS 343-54-4) lacks the methyl-driven lipophilicity boost, while 7-methylquinolin-8-amine (MW 158.20, CAS 5470-82-6) lacks the electronic modulation provided by fluorine.

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Acceptor Capacity: 6-Fluoro Substituent Increases HBA Count vs. Non-Fluorinated 8-Aminoquinolines

6-Fluoro-7-methylquinolin-8-amine possesses three hydrogen bond acceptor (HBA) sites (the quinoline nitrogen, the C8-amine nitrogen, and the C6-fluorine), compared to two HBA sites in 8-aminoquinoline and 7-methylquinolin-8-amine (both lacking fluorine) [1][2]. The additional HBA site attributable to the C6-fluorine atom increases the compound's capacity for polar interactions with biological targets, potentially enhancing binding to kinase hinge regions or metal-ion-containing active sites.

Hydrogen bonding Target engagement Solubility

Class-Level MAO-B Inhibition: Fluorinated 8-Aminoquinolines Exhibit Strongly Enhanced Potency Over Non-Fluorinated Parent Scaffolds

Within the 8-aminoquinoline class, fluorinated analogs consistently demonstrate markedly enhanced MAO-B inhibitory potency compared to non-fluorinated parent compounds. Racemic primaquine (non-fluorinated) inhibits MAO-B with an IC₅₀ of 106.75 µM, whereas the fluorinated 5-phenoxy-8-aminoquinoline analog 5-(4-trifluoromethylphenoxy)-4-methylprimaquine achieves an IC₅₀ of 150 nM—a 626-fold potency improvement [1]. Additionally, the fluorinated 8-aminoquinoline NPC1161A inhibits MAO-B with an IC₅₀ of 540 nM, approximately 198-fold more potent than racemic primaquine [2][3]. Although direct MAO-B IC₅₀ data for 6-fluoro-7-methylquinolin-8-amine are not yet available in the peer-reviewed literature, the consistent SAR trend across the 8-AQ family supports the inference that the C6-fluorine substituent is likely to confer enhanced MAO-B inhibitory activity compared to non-fluorinated 8-aminoquinoline scaffolds.

Monoamine oxidase Metabolic stability Neuropharmacology

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Drug Discovery and Lead-Likeness

With a molecular weight of 176.19 g/mol and 13 heavy atoms, 6-fluoro-7-methylquinolin-8-amine occupies a favorable position between fragment-sized molecules (MW < 150) and larger lead-like compounds (MW < 300) [1]. This is heavier than the unsubstituted 8-aminoquinoline (MW 144.17 g/mol, 11 heavy atoms) but significantly lighter than clinically advanced 8-aminoquinolines such as primaquine (MW 259.35 g/mol) and tafenoquine (MW 463.49 g/mol) [2]. The compound's MW falls within the 'rule of three' guidelines for fragment-based screening, while its TPSA of 38.9 Ų is identical to that of 8-aminoquinoline, indicating that the additional substituents do not increase polar surface area beyond acceptable limits for oral absorption.

Fragment-based drug discovery Lead-likeness Molecular complexity

Synthetic Tractability and Commercial Availability: Benchmarking Purity and Supplier Diversity Against 8-Aminoquinoline Analogs

6-Fluoro-7-methylquinolin-8-amine is available from multiple commercial vendors at purities ranging from 95% to 98% (CAS 1420791-63-4) . A patent by Ding et al. (CN107382841A) describes a general method for synthesizing quinolin-8-amine derivatives from fluoroquinolines and arylamines in toluene with hydride bases, establishing synthetic feasibility for this scaffold class [1]. In contrast, simpler analogs such as 8-aminoquinoline (CAS 578-66-5) and 7-methylquinolin-8-amine (CAS 5470-82-6) are available at comparable or higher purities but lack the unique electronic profile conferred by the C6-fluorine atom. The commercial supply chain for the target compound is narrower than for 8-aminoquinoline, which should be factored into procurement planning for long-term programs.

Synthetic accessibility Procurement Quality control

Evidence-Aligned Application Scenarios for 6-Fluoro-7-methylquinolin-8-amine in Scientific and Industrial Research


Medicinal Chemistry: Building Block for Fluorinated Kinase Inhibitor Scaffolds

The C6-fluoro/C7-methyl disubstitution pattern on the 8-aminoquinoline core provides a uniquely polarized aromatic system suitable as a hinge-binding motif in kinase inhibitor design. The three hydrogen bond acceptor sites (including the C6-fluorine) offer additional polar contacts compared to non-fluorinated 8-aminoquinoline building blocks (2 HBA), as quantified in Evidence Item 2 [1]. The patent landscape includes amino-quinoline kinase inhibitor applications (e.g., Glaxo Group Limited filings on 6,7-disubstituted-4-amino-quinolines), establishing precedent for the use of structurally related scaffolds in kinase drug discovery [2]. Researchers pursuing novel kinase targets where fluorine-mediated binding interactions are desired should prioritize this compound over 7-methylquinolin-8-amine or 8-aminoquinoline alone.

Neuroscience Research: Candidate Scaffold for MAO-B Inhibitor Lead Optimization

The established class-level SAR demonstrates that fluorine incorporation into 8-aminoquinolines dramatically enhances MAO-B inhibitory potency, with enhancements of 198-fold to 626-fold observed for fluorinated analogs relative to non-fluorinated primaquine (MAO-B IC₅₀ 106.75 µM) [3][4]. The XLogP3 of 2.0 for 6-fluoro-7-methylquinolin-8-amine predicts sufficient lipophilicity for blood-brain barrier penetration, a critical requirement for CNS-active MAO-B inhibitors targeting Parkinson's disease or depression [5]. While direct MAO-B IC₅₀ data for this specific compound are pending, the convergent SAR evidence from the 8-AQ class provides a rational basis for its evaluation in MAO-B inhibitor screening cascades.

Anti-Infective Drug Discovery: 8-Aminoquinoline Scaffold with Enhanced Metabolic Stability Potential

The 8-aminoquinoline pharmacophore is clinically validated in antimalarial (primaquine, tafenoquine) and anti-leishmanial therapeutics. Fluorination at the C6 position is predicted to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at this site, a strategy that has proven effective across multiple chemotypes [6]. The compound's molecular weight (176.19 g/mol) positions it as an early-stage lead-like scaffold that can be elaborated with side chains at the C8-amine, following precedent from the successful optimization of primaquine to tafenoquine. Procurement of this scaffold for anti-infective programs should be benchmarked against the known hemolytic toxicity liabilities of the 8-AQ class, which require independent evaluation.

Agrochemical Research: Fluorinated Quinoline Building Block for Crop Protection Chemistry

Fluorinated quinolines are established intermediates in fungicide and herbicide development. The patent literature includes the use of fluoroquinoline intermediates for the preparation of fungicides (Monatsh. Chem. 2002, 133, 1437) [7]. The C8-amine handle on 6-fluoro-7-methylquinolin-8-amine enables facile derivatization via amidation, sulfonylation, or reductive amination, providing a versatile entry point for generating agrochemical candidate libraries. The compound's physicochemical profile (XLogP3 2.0, MW 176.19) is compatible with typical agrochemical lead space, and its fluorine content aligns with the industry trend toward fluorinated active ingredients for improved environmental persistence and target potency.

Quote Request

Request a Quote for 6-Fluoro-7-methylquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.